3,4-Dihydro-2H-pyran-2-carbonyl chloride
Description
Properties
IUPAC Name |
3,4-dihydro-2H-pyran-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2/c7-6(8)5-3-1-2-4-9-5/h2,4-5H,1,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEIWAIIOKNLOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC=C1)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60664485 | |
| Record name | 3,4-Dihydro-2H-pyran-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60664485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114769-18-5 | |
| Record name | 3,4-Dihydro-2H-pyran-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60664485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Key Findings:
Reactivity : this compound exhibits higher electrophilicity than aliphatic acyl chlorides (e.g., acetyl chloride) due to ring strain in the dihydropyran system, which destabilizes the carbonyl group. However, it is less reactive than 5-methylisoxazole-4-carbonyl chloride, where the electron-deficient isoxazole ring further activates the acyl chloride .
Stability : The cyclic ether structure offers partial stabilization against hydrolysis compared to aliphatic analogs, but it remains more reactive than benzoyl chloride due to the absence of aromatic conjugation.
Applications : Unlike chlorinated aryl analogs (e.g., (2,4-dichlorophenyl)acetyl chloride), which are used in herbicide synthesis, the dihydropyran derivative is favored in generating heterocyclic agrochemical intermediates with enhanced bioavailability .
Preparation Methods
Table 1: Methodological Comparison
Q & A
Q. How can computational modeling guide the design of derivatives with enhanced reactivity or bioactivity?
- Workflow :
DFT Calculations : Predict electrophilicity of the carbonyl chloride group (e.g., Fukui indices).
MD Simulations : Model interactions with biological targets (e.g., kinase enzymes) to prioritize synthetic targets.
QSAR Models : Correlate substituent electronic parameters (Hammett σ) with experimental activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
